6,7-Dimethyl-3-(trifluoromethyl)quinoline
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Overview
Description
6,7-Dimethyl-3-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
The synthesis of 6,7-Dimethyl-3-(trifluoromethyl)quinoline can be achieved through several methods:
Cyclization and Cycloaddition Reactions: These methods involve the formation of the quinoline ring system through the cyclization of appropriate precursors.
Displacement of Halogen Atoms or Diaza Groups: This method involves the substitution of halogen atoms or diaza groups with the desired functional groups.
Direct Fluorination: This method involves the direct introduction of fluorine atoms into the quinoline structure.
Cross-Coupling Reactions: These reactions involve the coupling of organometallic compounds with halogenated quinoline derivatives to introduce the desired functional groups.
Chemical Reactions Analysis
6,7-Dimethyl-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under appropriate conditions.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Cross-Coupling Reactions: Suzuki–Miyaura coupling is a common method to introduce various substituents onto the quinoline ring.
Scientific Research Applications
6,7-Dimethyl-3-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities.
Medicine: It is investigated for its potential use in developing new drugs for various diseases.
Industry: The compound is used in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6,7-Dimethyl-3-(trifluoromethyl)quinoline can be compared with other fluorinated quinoline derivatives:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Flosequinan: A drug used for treating heart diseases.
The unique combination of methyl and trifluoromethyl groups in this compound distinguishes it from other quinoline derivatives, providing it with unique properties and applications .
Properties
Molecular Formula |
C12H10F3N |
---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
6,7-dimethyl-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C12H10F3N/c1-7-3-9-5-10(12(13,14)15)6-16-11(9)4-8(7)2/h3-6H,1-2H3 |
InChI Key |
GTLQPTBOZLWQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1C)C(F)(F)F |
Origin of Product |
United States |
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